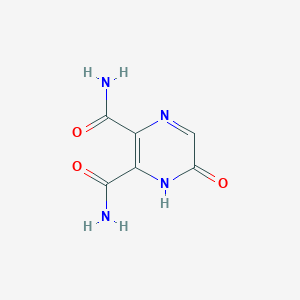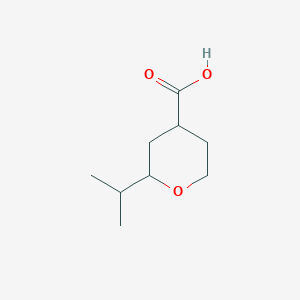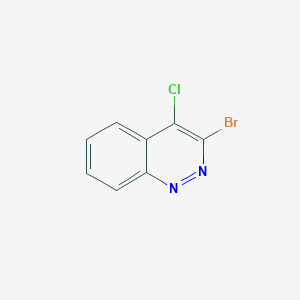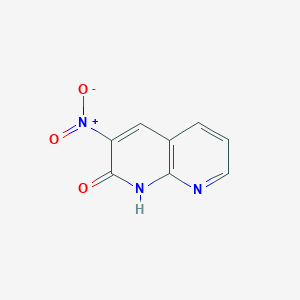
3-Nitro-1,8-naphthyridin-2-ol
Overview
Description
3-Nitro-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.15 . The compound is also known by its IUPAC name, 3-nitro [1,8]naphthyridin-2-ol .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been achieved through various methods. One approach involves multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5N3O3/c12-8-6 (11 (13)14)4-5-2-1-3-9-7 (5)10-8/h1-4H, (H,9,10,12) .Chemical Reactions Analysis
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition– ring expansion with rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 191.15 and a molecular formula of C8H5N3O3 .Scientific Research Applications
Detection of Nitroaromatic Compounds : A study utilized 1,8-naphthyridine-based sensors for the efficient detection of various nitroaromatic compounds, including picric acid. These sensors, which include derivatives of 3-Nitro-1,8-naphthyridin-2-ol, demonstrated very low detection limits and high efficiency, especially in aqueous media, making them valuable for sensitive and environmentally friendly detection methodologies (Chahal & Sankar, 2015).
Chemical Synthesis and Reactions : Another research focused on the methylamination of 3-Nitro-1,8-naphthyridines with liquid methylamine and potassium permanganate, exploring the resultant compounds and intermediary products. This study contributes to the understanding of chemical reactions and molecular interactions involving this compound derivatives (Woźniak, Grzegożek, & Suryło, 1997).
Fe-Organic Complexation in Seawater : A study used a derivative of this compound, namely 1-nitroso-2-napthol, to study iron speciation and kinetic interaction with organic ligands in seawater. This research is significant for understanding metal speciation and bioavailability in marine environments (Witter & Luther, 1998).
Detection and Analysis of Metal Ions : In a study focusing on colorimetric determination, 1-nitroso-2-naphthol was used for the sensitive detection of various metal ions, including iron and copper, in water samples. This research highlights the potential of this compound derivatives in analytical chemistry and environmental monitoring (Yun & Choi, 2000).
Magnetic and Photophysical Properties : Another study synthesized organotin compounds derived from Schiff bases, including derivatives of this compound, for use in organic light-emitting diodes. This research provides insights into the photophysical properties of these compounds and their potential applications in electronic devices (García-López et al., 2014).
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which 3-nitro-1,8-naphthyridin-2-ol belongs, have been found to exhibit diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
It has been observed that 1,8-naphthyridines can interact with metal ions such as cu+ and cu2+, leading to the quenching of their fluorescence emission . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the biological activities associated with 1,8-naphthyridines, it can be inferred that this compound may influence a variety of biochemical pathways, potentially including those involved in bacterial infection processes .
Result of Action
Given the biological activities associated with 1,8-naphthyridines, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The potential application of these drugs in neuro-inflammation is suggested, supporting further investigations of the effects of compounds in the therapy of MS, particularly on the aspects regarding activation and inflammation .
Biochemical Analysis
Biochemical Properties
3-Nitro-1,8-naphthyridin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . The compound’s interaction with PBPs can inhibit their activity, leading to antibacterial effects. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, derivatives of 1,8-naphthyridine, including this compound, have shown potential in modulating immune responses by inhibiting cell proliferation and down-regulating pro-inflammatory cytokines such as TNF-α . These effects are crucial for its potential application in treating inflammatory and autoimmune diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with PBPs inhibits bacterial cell wall synthesis, leading to antibacterial activity . Additionally, the compound can modulate gene expression by influencing transcription factors and signaling pathways, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage thresholds and optimizing the therapeutic window is essential for its safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these transport mechanisms is essential for developing targeted delivery strategies and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
3-nitro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-5-2-1-3-9-7(5)10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMGZKZEWMHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486343 | |
| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5174-89-0 | |
| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





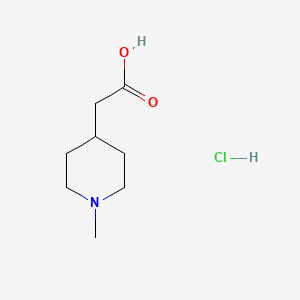

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)


